molecular formula C26H25N5O6S B12025784 N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539811-61-5

N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B12025784
CAS-Nummer: 539811-61-5
Molekulargewicht: 535.6 g/mol
InChI-Schlüssel: MTFSDBRXSFRIAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 4-ethoxy-2-nitrophenyl group attached to the acetamide nitrogen.
  • A 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a phenoxymethyl group at position 4.
  • A sulfanylacetamide linker bridging the triazole and aryl moieties.

This compound shares structural motifs with several pharmacologically active analogs, including anti-inflammatory, antimicrobial, and olfactory receptor (Orco) agonists. Its synthesis likely follows routes similar to those reported for related triazole-acetamide derivatives, involving cyclization of dithiocarbazates and subsequent alkylation.

Eigenschaften

CAS-Nummer

539811-61-5

Molekularformel

C26H25N5O6S

Molekulargewicht

535.6 g/mol

IUPAC-Name

N-(4-ethoxy-2-nitrophenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O6S/c1-3-36-21-13-14-22(23(15-21)31(33)34)27-25(32)17-38-26-29-28-24(16-37-20-7-5-4-6-8-20)30(26)18-9-11-19(35-2)12-10-18/h4-15H,3,16-17H2,1-2H3,(H,27,32)

InChI-Schlüssel

MTFSDBRXSFRIAR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Biologische Aktivität

N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : Nitro, ethoxy, methoxy, and sulfanyl groups.
  • Molecular Formula : C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S
  • Molar Mass : 396.44 g/mol

1. Antimicrobial Activity

Numerous studies have indicated that nitro-containing compounds exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. For instance, derivatives similar to N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown activity against various bacterial strains through this mechanism .

2. Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects. Nitro compounds are known to modulate inflammatory pathways by interacting with signaling proteins and enzymes involved in inflammation. For example, studies have shown that nitro fatty acids can inhibit NF-kB signaling, a crucial pathway in inflammation . The specific compound may exert similar effects through its nitro group.

3. Enzyme Inhibition

Research indicates that N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may act as an enzyme inhibitor. It has been suggested that the compound can bind to active sites of enzymes critical in metabolic pathways, thereby inhibiting their activity . This property is particularly relevant in the context of drug development for conditions such as cancer and metabolic disorders.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antimicrobial efficacy of similar nitro compounds against E. coli and S. aureus, showing MIC values as low as 1 μM .
Study 2 Investigated anti-inflammatory potential in vitro, demonstrating significant inhibition of TNF-alpha production in macrophages .
Study 3 Explored the enzyme inhibition profile against COX enzymes, with IC50 values indicating potent activity .

The biological activities of N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be attributed to several mechanisms:

  • Nitro Group Activation : Reduction of the nitro group leads to the formation of reactive species that interact with cellular macromolecules.
  • Enzyme Binding : The compound's structure allows it to fit into enzyme active sites, inhibiting their function.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Preliminary studies indicate that N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their antifungal and antibacterial effects. This compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, which can be beneficial for treating infections caused by resistant strains of bacteria .

Anticancer Potential

Research has suggested that compounds with similar structures to N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess anticancer properties due to their ability to interfere with cellular proliferation and induce apoptosis in cancer cells. The multi-target nature of this compound allows it to affect various signaling pathways that are critical in cancer progression.

Synthesis and Structural Studies

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The methodology often includes the use of microwave-assisted synthesis techniques to enhance efficiency and reduce reaction times .

Interaction Studies

Understanding how N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to study binding affinities with specific enzyme sites, which may lead to the development of targeted therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The target compound differs from analogs primarily in the substituents on the aryl rings and triazole core . Key comparisons include:

Compound Name / ID Key Substituents Molecular Formula Reference
Target Compound - 4-Ethoxy-2-nitrophenyl (R1)
- 4-Methoxyphenyl (R2)
- Phenoxymethyl (R3)
C₂₆H₂₄N₆O₆S -
N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 2-Ethoxyphenyl (R1) C₂₇H₂₇N₅O₅S
Compound 15 - 2-Methyl-5-nitrophenyl (R1)
- Ethyl (R2)
- [4-(Acetylamino)phenoxy]methyl (R3)
C₂₂H₂₃N₇O₅S
OLC-12 (Orco Agonist) - 4-Isopropylphenyl (R1)
- Ethyl (R2)
- 4-Pyridinyl (R3)
C₂₄H₂₈N₆O₂S
KA3 (Antimicrobial Derivative) - 4-Chlorophenyl (R1)
- Pyridin-4-yl (R2)
- Substituted carbamoyl (R3)
C₂₃H₂₀ClN₇O₂S

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in the target compound) enhance stability and may influence bioactivity.
  • Phenoxymethyl substituents (as in the target compound) are less common than pyridinyl or furyl groups in reported analogs.

Physicochemical Properties

Comparative data on melting points and synthetic yields highlight substituent effects on crystallinity and reactivity:

Compound ID Melting Point (°C) Yield (%) Notable Features Reference
Target Compound Not reported Not reported Likely high due to nitro group stability -
Compound 15 207.6–208.5 45 Lower yield due to steric hindrance
Compound 18 273.0–274.0 57 Higher yield with nitro-phenyl interaction
KA14 Not reported Not reported Enhanced solubility with pyridinyl group

Insights :

  • Nitro groups (as in the target compound and Compound 18) correlate with higher melting points, suggesting strong intermolecular interactions.
  • Yields for triazole-acetamides typically range between 45–62%, influenced by substituent electronic effects.
Anti-Inflammatory and Anti-Exudative Activity
  • OLC-12 : Orco agonist with EC₅₀ < 10 µM, suggesting the triazole-sulfanylacetamide scaffold is critical for receptor binding.
  • KA Derivatives: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) showed MIC values of 8–16 µg/mL against S. aureus.
Antimicrobial and Antioxidant Activity
  • KA3 : MIC = 8 µg/mL against E. coli; antioxidant IC₅₀ = 42 µM (H₂O₂ scavenging).
  • Target Compound : Predicted to have moderate antimicrobial activity due to the nitro group, but lower than chlorinated analogs.

Q & A

Q. What are the key synthetic pathways for this compound, and how can purity be validated?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazide derivatives, followed by sulfanylacetamide coupling. Key reagents include hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction). Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize side products. Purity is validated using HPLC (>95% purity threshold) and structural integrity confirmed via 1H^1H-/13C^{13}C-NMR and FT-IR spectroscopy to identify functional groups (e.g., sulfanyl, ethoxy) .

Q. How is the compound’s three-dimensional conformation determined?

X-ray crystallography is the gold standard for resolving 3D structure. For insoluble crystals, computational methods (DFT or molecular mechanics) predict conformation by optimizing geometry and analyzing steric/electronic interactions. Spectroscopic data (NOESY NMR) can cross-validate spatial proximity of aromatic and triazole moieties .

Q. What analytical techniques are essential for characterizing stability under varying conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling assess degradation. LC-MS identifies degradation products (e.g., hydrolysis of the sulfanyl group). UV-Vis spectroscopy monitors photostability under ICH Q1B guidelines. pH-dependent stability is tested in buffers (pH 1–13) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in triazole derivatives?

Comparative SAR studies reveal that:

  • The phenoxymethyl group enhances lipophilicity (logP >3.5), improving membrane permeability.
  • 4-Methoxyphenyl substitution increases steric bulk, potentially reducing off-target interactions.
  • Replacing the nitrophenyl group with fluorophenyl (as in analogues) alters electronic effects, impacting enzyme binding (e.g., ∆G binding differences of 2–3 kcal/mol in docking studies) .
Modification Impact on Activity Reference
Ethoxy → MethoxyReduced CYP450 metabolism
Phenoxymethyl → MethylLower antifungal IC50 (15→8 µM)

Q. What computational strategies predict binding modes with biological targets?

Molecular docking (AutoDock Vina, Glide) with homology-modeled enzymes (e.g., fungal CYP51) identifies key interactions:

  • Sulfanyl group forms hydrogen bonds with catalytic residues (e.g., Tyr136 in CYP51).
  • Triazole nitrogen atoms coordinate heme iron in metalloenzymes. MD simulations (100 ns) assess complex stability, with RMSD <2 Å indicating robust binding .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies (e.g., IC50 variability in antifungal assays) may arise from:

  • Assay conditions : Serum protein binding (e.g., 10% FBS reduces free drug concentration).
  • Cell line differences : Efflux pump expression (e.g., ABCB1 in resistant lines). Validate using orthogonal assays (e.g., time-kill kinetics vs. microdilution) and standardize protocols (CLSI guidelines) .

Q. What strategies optimize yield in large-scale synthesis?

  • DoE (Design of Experiments) identifies critical factors (e.g., solvent polarity, catalyst loading).
  • Flow chemistry improves heat/mass transfer for exothermic steps (e.g., triazole cyclization).
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Methodological Considerations

  • Data Validation : Use QbD (Quality by Design) principles for method development (e.g., ICH Q14).
  • Controlled Variables : Document reaction atmosphere (N2_2/Ar), light exposure, and stirring rate to ensure reproducibility .
  • Ethical Compliance : Adhere to OECD 423 guidelines for preclinical toxicity screening.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.